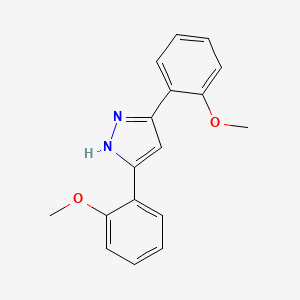![molecular formula C12H19NO4 B6164327 6-[(tert-butoxy)carbonyl]-6-azabicyclo[3.1.1]heptane-1-carboxylic acid CAS No. 2680539-11-9](/img/new.no-structure.jpg)
6-[(tert-butoxy)carbonyl]-6-azabicyclo[3.1.1]heptane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-[(tert-butoxy)carbonyl]-6-azabicyclo[311]heptane-1-carboxylic acid is a compound with a unique bicyclic structure
Preparation Methods
The synthesis of 6-[(tert-butoxy)carbonyl]-6-azabicyclo[3.1.1]heptane-1-carboxylic acid involves several steps:
Protection of the amine group: The amine group of 6-aminobicyclo[3.1.1]heptane-1-carboxylic acid is protected by reacting it with tert-butyl chloroformate and triethylamine in dichloromethane.
Formation of the bicyclic ring system: This is achieved by reacting the protected amine with sodium bicarbonate in water and ethanol.
Deprotection of the amine and carboxylic acid groups: The final step involves treating the compound with hydrochloric acid in ethanol to remove the protective groups.
Chemical Reactions Analysis
6-[(tert-butoxy)carbonyl]-6-azabicyclo[3.1.1]heptane-1-carboxylic acid undergoes various chemical reactions:
Oxidation: It can be oxidized under specific conditions to form different products.
Reduction: The compound can be reduced using common reducing agents.
Substitution: It can undergo substitution reactions, where one functional group is replaced by another.
Common reagents and conditions: Reagents such as tert-butyl chloroformate, triethylamine, and sodium bicarbonate are commonly used in its reactions.
Major products: The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
6-[(tert-butoxy)carbonyl]-6-azabicyclo[3.1.1]heptane-1-carboxylic acid has several applications in scientific research:
Organic synthesis: It is used as a catalyst and intermediate in the synthesis of other compounds.
Medicinal chemistry: Research has shown its potential to inhibit the growth of certain cancer cells, making it a candidate for drug development.
Biological studies: It is used in various biological assays to study its effects on different cellular processes.
Mechanism of Action
The mechanism of action of 6-[(tert-butoxy)carbonyl]-6-azabicyclo[3.1.1]heptane-1-carboxylic acid involves its interaction with specific molecular targets. It can inhibit certain enzymes or pathways, leading to its observed effects in biological systems. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
6-[(tert-butoxy)carbonyl]-6-azabicyclo[3.1.1]heptane-1-carboxylic acid can be compared with other similar compounds:
6-aminobicyclo[3.1.1]heptane-1-carboxylic acid: The starting material for its synthesis.
tert-butyl chloroformate: Used in the protection of the amine group.
Other bicyclic compounds: These compounds share a similar bicyclic structure but may have different functional groups and properties.
Properties
CAS No. |
2680539-11-9 |
|---|---|
Molecular Formula |
C12H19NO4 |
Molecular Weight |
241.3 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



